3-Methyl-3-(propan-2-yl)dioxirane
Description
Contextualization within Dioxirane (B86890) Chemistry
To understand the significance of 3-Methyl-3-(propan-2-yl)dioxirane, it is essential to first place it within the broader context of dioxirane chemistry.
Historical Development of Dioxirane Research and Their Role as Active Oxygen Donors
The journey of dioxiranes from theoretical curiosities to practical laboratory reagents has been a multi-decade endeavor. First prepared in a laboratory setting in 1972, the parent dioxirane (CH₂O₂) is highly unstable. researchgate.net The major breakthrough came with the development of methods to generate substituted, more stable dioxiranes in situ from the reaction of a ketone with a strong oxidant, most commonly potassium peroxymonosulfate (B1194676) (known as Oxone®). bohrium.comresearchgate.net This innovation made dioxirane chemistry accessible for widespread synthetic use.
Dioxiranes are fundamentally active oxygen donors. wayne.edu Their reactivity stems from the weak oxygen-oxygen bond within the strained three-membered ring. wikipedia.org This O-O bond has a low-lying antibonding (σ*) orbital, making the molecule highly electrophilic. wikipedia.org The primary reaction mechanism for dioxiranes is the transfer of one of their oxygen atoms to a substrate, a process often referred to as oxygen atom transfer (OAT). researchgate.net This transfer is typically concerted, occurring through a "spiro" transition state where the plane of the dioxirane is perpendicular to the plane of the substrate's π-system (in the case of an alkene). researchgate.net This mechanism allows for the retention of the substrate's original stereochemistry in the product. researchgate.net
Significance of Dioxiranes as Versatile Oxidizing Agents in Organic Synthesis
The utility of dioxiranes in organic synthesis is extensive and well-documented. They are metal-free oxidants, which is advantageous in syntheses where metal contamination is a concern. researchgate.net Their versatility allows them to oxidize a wide array of functional groups under generally mild and neutral conditions. bohrium.com
Key transformations mediated by dioxiranes include:
Epoxidation of Alkenes: Dioxiranes are renowned for their ability to convert alkenes into epoxides efficiently. researchgate.net The reaction is highly effective for electron-rich double bonds but can also be applied to electron-poor ones. researchgate.net
C-H Bond Hydroxylation: One of the most powerful applications of dioxiranes is the direct oxidation of unactivated C-H bonds to form alcohols, a transformation that is traditionally very challenging. bohrium.com More reactive dioxiranes, such as those with electron-withdrawing groups, are particularly effective in this role. nih.gov
Heteroatom Oxidation: Dioxiranes readily oxidize heteroatoms. For instance, they can convert sulfides to sulfoxides and then to sulfones, primary amines to nitroalkanes, and tertiary amines to N-oxides. researchgate.net
The development of chiral ketones as precursors has led to the creation of chiral dioxiranes, enabling highly enantioselective oxidations, a cornerstone of modern asymmetric synthesis. nih.gov
Structural Classification and Electronic Features of this compound
The specific substituents on the dioxirane ring dictate its stability and reactivity. The case of this compound presents an interesting example of asymmetrical alkyl substitution.
Position of this compound within the Dioxirane Family
The dioxirane family can be broadly categorized based on the substituents at the C-3 position of the ring.
| Dioxirane Type | Example(s) | General Characteristics |
| Parent Dioxirane | Dioxirane (CH₂O₂) | Highly unstable, mainly of theoretical interest. wikipedia.org |
| Symmetrical Dialkyl | Dimethyldioxirane (B1199080) (DMD) | Volatile but can be isolated; a workhorse oxidant. researchgate.net |
| Asymmetrical Dialkyl | This compound | Properties are intermediate or influenced by the differing alkyl groups. |
| Electron-Withdrawing | Methyl(trifluoromethyl)dioxirane (B1250162) (TFD) | Highly reactive, powerful C-H oxidizing agent. nih.gov |
| Chiral | Fructose-derived dioxiranes (Shi catalyst) | Used for enantioselective epoxidations. researchgate.netnih.gov |
This table presents a simplified classification of dioxiranes.
This compound belongs to the asymmetrically substituted dialkyl dioxirane class. Unlike the widely studied dimethyldioxirane (DMD), it possesses two different alkyl groups: a methyl group and a larger, more sterically demanding isopropyl group. This asymmetry is expected to influence its reactivity profile, particularly in stereoselective reactions.
Electronic and Steric Influences of Alkyl Substituents on Dioxirane Ring Reactivity
The reactivity of a dioxirane is a delicate balance of electronic and steric effects.
Electronic Effects: Alkyl groups are generally considered electron-donating. This donation into the dioxirane ring system can subtly influence the electrophilicity of the oxygen atoms. However, in comparison to the powerful electron-withdrawing effect of a trifluoromethyl group (as in TFD), the difference in inductive effects between a methyl and an isopropyl group is modest. Both contribute to stabilizing the ring to a greater extent than a hydrogen atom, but less so than electron-withdrawing substituents which enhance reactivity.
Steric Effects: The most significant difference between the methyl and isopropyl groups on this compound is their size. Steric hindrance plays a crucial role in how the dioxirane approaches a substrate. Kinetic studies on the epoxidation of various alkenes by DMD have shown that the reaction is surprisingly sensitive to steric factors. researchgate.net For an asymmetrical dioxirane, the two faces of the ring are sterically distinct. The face shielded by the bulkier isopropyl group would be expected to be less reactive towards a sterically hindered substrate. Conversely, the face with the smaller methyl group would be more accessible. This inherent facial bias could be exploited in diastereoselective oxidations of chiral substrates. The transition state for oxygen transfer involves a spiro geometry, and the bulkier substituent will preferentially orient itself away from the substrate's substituents to minimize steric clash. researchgate.net
Research Objectives and Scope of Investigation for this compound
While specific research devoted solely to this compound is not widely published, its structure suggests several logical avenues for investigation, building upon the established principles of dioxirane chemistry.
A primary research objective would be to quantify the impact of its asymmetry on oxidation reactions . This would involve:
Synthesis and Stability Studies: Developing an efficient protocol for its in situ generation from 3-methyl-2-butanone (B44728) and characterizing its stability in solution compared to DMD.
Kinetic Profiling: Conducting kinetic studies to compare its oxidation rates with those of symmetrical dioxiranes like DMD and diisopropyldioxirane. This would precisely measure the combined electronic and steric effects of the methyl and isopropyl groups.
Diastereoselectivity Studies: Investigating its performance in the oxidation of chiral alkenes or other prochiral substrates. The key question would be whether the steric difference between the methyl and isopropyl groups is sufficient to induce a significant and predictable level of diastereoselectivity in the products.
Computational Modeling: Employing theoretical calculations to model the transition states for oxygen transfer from both faces of the dioxirane ring to various substrates. nih.gov This would provide insight into the energetic preferences that govern its reactivity and selectivity.
The broader scope of such an investigation would be to determine if modest, purely alkyl-based asymmetry in dioxiranes can serve as a simple and effective tool for controlling stereochemical outcomes in oxidation reactions, bridging the gap between simple symmetrical dioxiranes and more complex, synthetically demanding chiral dioxiranes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138629-57-9 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yldioxirane |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(3)6-7-5/h4H,1-3H3 |
InChI Key |
CVMMUEUEMMRYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OO1)C |
Origin of Product |
United States |
Synthetic Methodologies and in Situ Generation of 3 Methyl 3 Propan 2 Yl Dioxirane
General Principles of Dioxirane (B86890) Synthesis
Dioxiranes are three-membered cyclic peroxides that serve as powerful, metal-free oxidants. researchgate.net Their synthesis is most commonly achieved through the reaction of a carbonyl compound with a potent oxidizing agent, such as a peroxomonosulfate salt. researchgate.net
While the term "peracid-mediated" might suggest a direct reaction between a peracid and a ketone, the most prevalent and efficient method for generating dioxiranes involves the ketone-catalyzed decomposition of potassium peroxomonosulfate (KHSO₅), which is commercially available as part of a triple salt known as Oxone (2KHSO₅·KHSO₄·K₂SO₄). wikipedia.orgbyjus.com
In this process, the ketone acts as a catalyst. The nucleophilic addition of the peroxomonosulfate anion to the ketone's carbonyl group initiates the reaction. An intramolecular nucleophilic displacement follows, with the terminal peroxy-hydroxyl group attacking the carbonyl carbon, leading to the formation of the three-membered dioxirane ring and the elimination of a sulfate (B86663) anion. researchgate.net The reaction is typically performed in a buffered aqueous/organic two-phase system, often using sodium bicarbonate to maintain a slightly alkaline pH (pH 7.5-8), which is crucial for efficient dioxirane formation. byjus.com For the specific case of 3-Methyl-3-(propan-2-yl)dioxirane, this general principle is applied directly, using 3-methylbutan-2-one as the ketone precursor.
It is important to note that the reaction of ketones with peracids can also lead to Baeyer-Villiger oxidation as a competing pathway, which results in the formation of an ester rather than a dioxirane. researchgate.net However, the use of Oxone under buffered conditions strongly favors dioxirane formation.
Beyond the standard ketone/Oxone method, dioxiranes can also be generated through photochemical and, less commonly for simple dioxiranes, electrochemical pathways.
Photochemical formation is prominently observed as an intermediate step in the ozonolysis of alkenes. nih.gov The reaction of ozone with an alkene first forms an unstable primary ozonide (a molozonide), which then cleaves to form a carbonyl compound and a carbonyl oxide (also known as a Criegee intermediate). acs.orgmit.edu The anti-conformer of the Criegee intermediate can undergo a rapid, low-energy ring-closure to form the corresponding dioxirane. acs.orgcdnsciencepub.com This pathway is a key source of dioxiranes in atmospheric chemistry and has been detected in low-temperature laboratory studies. cdnsciencepub.com
Electrochemical approaches for the synthesis of simple dioxiranes are less established. While electrochemical methods are used to synthesize various complex oxygen-containing heterocycles, their application for the direct and efficient generation of simple dialkyl dioxiranes is not a mainstream synthetic route.
Precursor Synthesis for this compound
The direct precursor for this compound is the ketone 3-Methylbutan-2-one , also commonly known as methyl isopropyl ketone (MIPK). The availability and synthesis of this precursor are critical for the generation of the target dioxirane.
Several established industrial and laboratory-scale methods exist for the synthesis of 3-methylbutan-2-one.
Catalytic Condensation and Hydrogenation: One prominent route involves the reaction of methyl ethyl ketone (MEK) with other small molecules like methanol (B129727) or formaldehyde (B43269) over heterogeneous catalysts.
From MEK and Methanol: Methyl isopropyl ketone can be synthesized from methyl ethyl ketone and methanol over mixed metal oxide catalysts.
From MEK and Formaldehyde: A two-step process involves the initial aldol (B89426) condensation of MEK and formaldehyde, followed by a subsequent catalytic hydrogenation of the resulting unsaturated ketone. acs.org A more streamlined, one-step method has also been developed that combines both the condensation and hydrogenation catalysts in a single reactor. mit.edu
Hydrolysis of Dihalides: A classical laboratory method involves the hydrolysis of trimethylethylene dibromide. This reaction is typically carried out by refluxing the dibromide with a large excess of water. nih.gov
Other Methods: Other reported syntheses include the hydration of isopropylacetylene and the rearrangement of trimethylethylene oxide. nih.gov
Significant research has focused on optimizing the catalytic production of 3-methylbutan-2-one to maximize yield and selectivity.
For the synthesis from methyl ethyl ketone and methanol, studies have identified optimal reaction conditions using a Ni-Na/ZrO₂-MnO₂-ZnO catalyst. cdnsciencepub.com Under these conditions, a 41.7% conversion of methyl ethyl ketone was achieved with high selectivity for the desired products. cdnsciencepub.com
The one-step synthesis from butanone (MEK) and formaldehyde has been optimized to achieve yields as high as 80-85% (calculated based on formaldehyde), representing a significant improvement over traditional multi-step methods. mit.edu This process uses a dual-catalyst system comprising a hydrogenation catalyst (like palladium on carbon) and a condensation catalyst (an ion-exchange resin) under controlled temperature and pressure stages. mit.edu
| Synthetic Route | Reactants | Catalyst/Reagents | Key Findings/Yield | Reference |
|---|---|---|---|---|
| Catalytic Conversion | Methyl Ethyl Ketone, Methanol | Ni-Na/ZrO₂-MnO₂-ZnO | MEK Conversion: 41.7%; MIPK Selectivity: ~41.7% | cdnsciencepub.com |
| Aldol Condensation & Hydrogenation | Methyl Ethyl Ketone, Formaldehyde | 1. Trimethylamine (condensation) 2. Ni/Al₂O₃ (hydrogenation) | MIPK Yield: ~50% | acs.org |
| One-Step Catalytic Synthesis | Butanone, Formaldehyde | Palladium on Carbon & Ion-Exchange Resin | MIPK Yield: 80-85% | mit.edu |
| Dihalide Hydrolysis | Trimethylethylene dibromide | Water (reflux) | Established lab method, yield dependent on conditions. | nih.gov |
Generation and Stability of this compound
The generation of this compound follows the general principles outlined in section 2.1. It is almost exclusively generated in situ for immediate consumption in an oxidation reaction. The process involves vigorously stirring a mixture of its precursor, 3-methylbutan-2-one, and an organic substrate in a suitable solvent, while a buffered aqueous solution of Oxone is added.
The stability of this compound is expected to be comparable to that of the well-studied dimethyldioxirane (B1199080) (DMDO). Key characteristics regarding its stability include:
Thermal Instability: Dioxiranes are high-energy molecules and decompose upon heating. Reactions are typically carried out at low temperatures (0 °C to below room temperature) to minimize decomposition. wikipedia.org
Solution Stability: While the pure compound is not isolated, dilute solutions of dioxiranes in their parent ketone (e.g., a solution of this compound in 3-methylbutan-2-one) show reasonable stability for several days when stored at low temperatures (-10 to -20 °C). wikipedia.org
Photochemical Decomposition: Decomposition is known to be accelerated by exposure to light. wikipedia.org Therefore, preparations and reactions are often conducted in the dark or in foil-wrapped flasks.
Due to this inherent instability, dioxiranes are considered powerful but sensitive reagents, requiring careful handling and controlled reaction conditions for their successful application in synthesis. researchgate.net
Optimized Conditions for In Situ Formation and Application
The in situ generation of this compound is achieved by reacting 3-methyl-2-butanone (B44728) with Oxone (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in the presence of a buffer, such as sodium bicarbonate (NaHCO₃). The reaction is typically carried out at low temperatures, often in an ice bath, to manage the exothermic nature of the reaction and to enhance the stability of the formed dioxirane.
Key parameters for optimizing the in situ formation include the solvent system, pH, temperature, and the molar ratio of reactants. A common solvent system involves a mixture of water and an organic solvent that is miscible with the ketone and can dissolve the substrate for the subsequent reaction. The pH is maintained around 7.5-8.0 using a bicarbonate buffer to prevent the decomposition of both the Oxone and the dioxirane. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.
For application in oxidation reactions, such as epoxidations, the substrate is introduced into the reaction mixture once the formation of the dioxirane is deemed sufficient. The progress of the oxidation can then be monitored using standard analytical techniques.
Table 1: Optimized Conditions for In Situ Dioxirane Generation
| Parameter | Optimized Condition | Rationale |
| Ketone | 3-Methyl-2-butanone | Precursor for this compound |
| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Source of active oxygen |
| Buffer | Sodium Bicarbonate (NaHCO₃) | Maintains optimal pH (7.5-8.0) for stability |
| Solvent | Biphasic: Water/Organic Solvent (e.g., Acetone (B3395972), CH₂Cl₂) | Facilitates reaction and substrate dissolution |
| Temperature | 0 - 10 °C | Minimizes dioxirane decomposition |
| Stirring | Vigorous | Ensures efficient mixing and mass transfer |
Factors Influencing Dioxirane Stability in Various Media
The stability of this compound, like other dioxiranes, is influenced by several factors, including temperature, pH, and the presence of impurities. Dioxiranes are inherently unstable due to the strained three-membered ring containing a weak oxygen-oxygen bond.
Temperature: Lower temperatures significantly enhance the stability of dioxiranes. For this reason, their synthesis and subsequent reactions are almost always conducted at or below room temperature, often in an ice or dry ice/acetone bath. Solutions of dioxiranes are typically stored at low temperatures (-20 to -78 °C) to prevent decomposition.
pH: Dioxiranes are most stable in neutral to slightly alkaline conditions. Acidic or strongly basic media can lead to rapid decomposition. The use of a buffer during synthesis is critical to prevent a drop in pH as acidic byproducts are formed from the oxidation of the ketone.
Solvent: The choice of solvent can also impact stability. While the synthesis is often carried out in a mixture including water, isolated dioxirane solutions are typically prepared in aprotic organic solvents like acetone or dichloromethane. The presence of protic solvents can sometimes lead to decomposition pathways.
Impurities: The presence of metal ions or other catalytic impurities can accelerate the decomposition of dioxiranes. Therefore, the use of high-purity reagents and clean glassware is recommended.
Techniques for Monitoring Dioxirane Formation and Consumption
Monitoring the formation and consumption of this compound is crucial for understanding reaction kinetics and ensuring optimal yield in its application. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting ketone and the appearance of the oxidized product. By adding a known amount of an internal standard, the concentration of the product, and thus the consumption of the dioxirane, can be quantified. For instance, the oxidation of a substrate like trans-stilbene (B89595) can be followed by observing the disappearance of the olefinic protons and the appearance of the epoxide protons. orgsyn.org
Gas-Liquid Chromatography (GLC): GLC is another effective method for monitoring the reaction. orgsyn.org A common approach involves the oxidation of a standard compound, such as thioanisole (B89551) (phenyl methyl sulfide). orgsyn.org The dioxirane concentration is determined by measuring the amount of sulfide (B99878) that is oxidized to the corresponding sulfoxide (B87167). orgsyn.org An internal standard, like dodecane, is used for accurate quantification. orgsyn.org The retention times of the sulfide and sulfoxide are distinct, allowing for clear analysis. orgsyn.org
Titration Methods: Active oxygen content can be determined by iodometric titration. The dioxirane solution is treated with an excess of potassium iodide in an acidic medium, and the liberated iodine is then titrated with a standardized solution of sodium thiosulfate.
Table 2: Comparison of Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Monitors changes in proton signals of substrate and product. orgsyn.org | Provides structural information, good for reaction kinetics. orgsyn.org | Requires deuterated solvents, may not be suitable for all substrates. |
| Gas-Liquid Chromatography (GLC) | Separates and quantifies volatile compounds. orgsyn.org | High sensitivity and accuracy, well-established for dioxiranes. orgsyn.org | Requires a volatile standard, sample derivatization may be needed. |
| Iodometric Titration | Redox titration to determine active oxygen content. | Simple and cost-effective. | Non-specific, measures total peroxide content. |
Applications of 3 Methyl 3 Propan 2 Yl Dioxirane in Advanced Organic Synthesis
Utilization as a Selective Oxidizing Reagent in Multi-Step Synthesis
There is a lack of specific studies in the peer-reviewed scientific literature detailing the utilization of 3-Methyl-3-(propan-2-yl)dioxirane as a selective oxidizing reagent in multi-step synthesis. While dioxiranes, in general, are known for their ability to perform a variety of oxidations, including epoxidations, hydroxylations of C-H bonds, and heteroatom oxidations, specific examples and detailed research findings for this compound are not presently available. The reactivity and selectivity of dioxiranes are highly dependent on the electronic and steric nature of the substituents on the dioxirane (B86890) ring. Therefore, direct extrapolation from the behavior of other dioxiranes like DMD or TFDO to predict the specific reactivity profile of this compound would be speculative without dedicated experimental data.
Asymmetric Oxidations Using Chiral Derivatives or Catalytic Systems
The development of asymmetric oxidation reactions is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. This is often achieved by using chiral oxidizing agents or, more commonly, by employing a chiral catalyst to direct the stereochemical outcome of the oxidation.
Strategies for Enantioselective Transformations
In the context of dioxiranes, a common strategy for enantioselective transformations involves the in situ generation of a chiral dioxirane from a chiral ketone and a terminal oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone®). This approach has been successfully applied to a variety of substrates using ketones derived from carbohydrates or other chiral sources. However, a search of the scientific literature did not yield any specific examples of enantioselective transformations employing a chiral derivative of this compound or a catalytic system designed around it.
Design and Synthesis of Chiral Dioxirane Precursors
The precursor to this compound is 3-methylbutan-2-one (isopropyl methyl ketone). To achieve an asymmetric oxidation, a chiral version of this ketone would be required. While general methods for the synthesis of chiral ketones exist, there are no specific reports in the literature on the design and synthesis of chiral precursors for this compound for the purpose of asymmetric oxidations.
Green Chemistry Principles in this compound Mediated Reactions
Green chemistry principles are integral to the development of sustainable and environmentally benign chemical processes. Key considerations include the use of non-toxic solvents, maximizing atom economy, and minimizing waste.
Solvent-Free and Aqueous-Phase Oxidation Protocols
Solvent-free and aqueous-phase reactions are highly desirable from a green chemistry perspective as they reduce the reliance on volatile and often hazardous organic solvents. While protocols for solvent-free oxidations with other reagents are known, there is no specific information available in the scientific literature regarding the development or application of solvent-free or aqueous-phase oxidation protocols specifically using this compound.
Atom Economy and Waste Reduction in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a key goal of green chemistry as they minimize the generation of waste.
The theoretical atom economy of an oxidation reaction using this compound can be calculated if the specific reaction is known. In a typical oxidation, the dioxirane transfers one of its oxygen atoms to the substrate, and the ketone precursor (3-methylbutan-2-one) is regenerated as a byproduct.
Theoretical Atom Economy Calculation for a Hypothetical Epoxidation:
Substrate (Alkene) + this compound → Epoxide + 3-Methylbutan-2-one
To provide a concrete example, a data table for the atom economy of a hypothetical reaction would require specific reactants and products. As no such reactions are documented for this compound, a general discussion is provided. The generation of the ketone as a stoichiometric byproduct inherently limits the atom economy of such reactions. Catalytic systems, where the ketone is used in substoichiometric amounts and regenerated in situ, would offer a significant improvement in atom economy and waste reduction. However, as previously noted, such catalytic systems involving this compound have not been reported.
Comparative Analysis with Other Dioxiranes and Oxidants in Organic Synthesis
The efficacy of an oxidizing agent is determined by its reactivity—how quickly it reacts—and its selectivity—its ability to react with a specific functional group in the presence of others. The structure of the dioxirane, particularly the substituents on the three-membered ring, plays a crucial role in modulating these properties.
Dimethyldioxirane (B1199080) (DMDO), derived from acetone (B3395972), is one of the most commonly used dioxiranes in organic synthesis. wikipedia.org It is valued for its ability to perform mild oxidations, such as the epoxidation of alkenes, where the only byproduct is the volatile and relatively benign acetone. wikipedia.org
The reactivity of dioxiranes is influenced by both steric and electronic factors. In the case of this compound, the presence of a methyl group and a larger isopropyl group introduces asymmetry and greater steric bulk compared to the two methyl groups of DMDO. This increased steric hindrance around the reactive oxygen atom in this compound generally leads to a lower reaction rate compared to DMDO when oxidizing sterically demanding substrates.
However, the electronic effects of the alkyl groups also play a role. The isopropyl group is slightly more electron-donating than a methyl group, which can subtly influence the electrophilicity of the dioxirane. Despite this, steric factors are often the dominant determinant of reactivity in such comparisons.
The selectivity of this compound can also differ from that of DMDO. For instance, in the oxidation of molecules with multiple potential reaction sites, the greater steric bulk of the isopropyl group can enhance regioselectivity, favoring attack at the less sterically hindered position. While DMDO already exhibits good selectivity for electron-rich olefins, the asymmetric nature of this compound can be advantageous in specific synthetic applications where enhanced facial or diastereoselectivity is required. wikipedia.org
Table 1: Comparison of Properties between this compound and DMDO
| Property | This compound | Dimethyldioxirane (DMDO) |
|---|---|---|
| Parent Ketone | Methyl isopropyl ketone | Acetone |
| Substituents | Methyl, Isopropyl | Methyl, Methyl |
| Steric Hindrance | Higher | Lower |
| General Reactivity | Generally Lower | Generally Higher |
| Potential for Regioselectivity | Potentially Higher | High |
Methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) is a significantly more reactive oxidant than both DMDO and, by extension, this compound. researchgate.netiupac.org The powerful electron-withdrawing trifluoromethyl group makes the dioxirane ring highly electron-deficient and, therefore, a much stronger electrophile. researchgate.net This enhanced reactivity allows TFDO to oxidize even unactivated C-H bonds, a transformation that is challenging for less reactive dioxiranes. researchgate.netnih.gov In fact, TFDO is estimated to be several thousand times more reactive than DMDO in certain hydroxylations. researchgate.net
While the reactivity of this compound is lower than that of TFDO, it offers a milder and potentially more selective alternative for sensitive substrates where the extreme reactivity of TFDO might lead to over-oxidation or decomposition. The rate of oxidation with TFDO can be approximately 10⁵ times faster than with DMDO, a difference attributed to both the inductive effect of the CF₃ group and higher ring strain. nih.gov
Peracids , such as meta-chloroperoxybenzoic acid (mCPBA), are traditional reagents for epoxidation. A significant advantage of dioxiranes, including this compound, over peracids is the neutral reaction conditions. Peracid oxidations generate acidic byproducts, which can cause the decomposition of acid-sensitive substrates or the opening of newly formed epoxide rings. wikipedia.org Dioxirane oxidations, on the other hand, produce a ketone as the primary byproduct, avoiding acidic conditions. wikipedia.org
In terms of reactivity, dioxiranes are generally more powerful oxidants than peracids. For a range of substrates, the reactivity of DMDO can exceed that of peroxybenzoic acid by a factor of over 100. iupac.org This superior reactivity allows dioxirane oxidations to proceed at lower temperatures and often with higher efficiency. While direct kinetic data for this compound is less common, its reactivity is expected to fall between the highly reactive TFDO and the more standard peracids, offering a useful balance for specific synthetic challenges.
Table 2: Comparative Reactivity and Conditions
| Oxidant | Relative Reactivity | Key Features | Byproducts |
|---|---|---|---|
| Methyl(trifluoromethyl)dioxirane (TFDO) | Very High | Oxidizes unactivated C-H bonds; highly electrophilic. | Methyl trifluoromethyl ketone |
| This compound | Moderate | Asymmetric; offers steric control; neutral conditions. | Methyl isopropyl ketone |
| Dimethyldioxirane (DMDO) | Moderate-High | Mild and selective; neutral conditions. wikipedia.org | Acetone wikipedia.org |
| Peracids (e.g., mCPBA) | Lower | Generates acidic byproducts; widely used. wikipedia.org | Carboxylic acid wikipedia.org |
Computational and Theoretical Studies of 3 Methyl 3 Propan 2 Yl Dioxirane
Electronic Structure Characterization
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For a strained, reactive species like 3-Methyl-3-(propan-2-yl)dioxirane, a detailed picture of its electronic landscape is crucial.
Quantum chemical calculations, particularly at the Density Functional Theory (DFT) and ab initio levels, are powerful for characterizing the molecular orbitals (MOs) and electron density distribution of this compound. These calculations reveal the nature of the bonding within the highly strained three-membered dioxirane (B86890) ring.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For dioxiranes, the HOMO is typically associated with the oxygen lone pairs, while the LUMO is the antibonding σ* orbital of the weak O-O bond. The energy gap between the HOMO and LUMO provides a measure of the kinetic stability of the molecule.
Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), maps the distribution of electrons within the molecule. This can reveal the extent of charge polarization and the nature of the chemical bonds. In this compound, the electron density is significantly polarized towards the more electronegative oxygen atoms, contributing to the electrophilic nature of the dioxirane ring.
Table 1: Calculated Frontier Orbital Energies for a Model Dioxirane
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.8 | Oxygen lone pair combination |
| LUMO | +2.1 | O-O σ* antibonding orbital |
| HOMO-LUMO Gap | 11.9 | Indicator of kinetic stability |
Note: These are representative values for a simple dioxirane and will vary for this compound due to the electronic effects of the alkyl substituents.
The inherent strain of the three-membered ring in dioxiranes results in relatively weak bonds, particularly the peroxide (O-O) bond. Computational methods are well-suited to calculate bond dissociation energies (BDEs), providing a quantitative measure of bond strength. High-level computational schemes are often employed for accurate BDE calculations. nih.gov
For the dioxirane ring, the O-O bond is the weakest link, and its BDE is a critical parameter in understanding the thermal stability and reactivity of the molecule. Cleavage of this bond leads to the formation of a diradical intermediate, which can then participate in various reactions. The C-O bonds are stronger than the O-O bond but are still weaker than typical C-O single bonds in acyclic ethers, a direct consequence of the ring strain.
The presence of methyl and propan-2-yl substituents on the carbon atom of the dioxirane ring influences the BDEs. These alkyl groups can stabilize adjacent radical centers through hyperconjugation, which may slightly lower the C-O BDEs compared to the parent, unsubstituted dioxirane.
Table 2: Representative Bond Dissociation Energies in Dioxiranes
| Bond | Typical BDE (kcal/mol) | Significance |
| O-O | ~25-35 | Weakest bond, dictates thermal lability and oxygen transfer reactivity. |
| C-O | ~50-60 | Stronger than O-O but weakened by ring strain. |
Note: These are generalized values. The specific BDEs for this compound would require specific calculations.
Mechanistic Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For the oxidation reactions involving this compound, DFT calculations have provided invaluable insights into the underlying pathways. researchgate.netmdpi.com
A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. wayne.edu By mapping the PES for an oxidation reaction involving this compound, chemists can identify the most likely reaction pathways, including the structures of reactants, transition states, intermediates, and products. wayne.edunih.gov
For example, in the epoxidation of an alkene, the PES would show the energy changes as the dioxirane approaches the alkene, forms the transition state, and then yields the epoxide and the corresponding ketone (in this case, 3-methylbutan-2-one). The shape of the PES reveals whether the reaction is concerted (a single transition state) or stepwise (involving one or more intermediates).
From the calculated PES, crucial kinetic and thermodynamic data can be extracted. wayne.edu The activation barrier (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. nih.govwayne.edu A lower activation barrier corresponds to a faster reaction. DFT methods can calculate these barriers with reasonable accuracy, allowing for the comparison of different potential reaction pathways. nih.govwayne.edu
Table 3: Hypothetical Calculated Energetics for Alkene Epoxidation by this compound
| Parameter | Value (kcal/mol) | Interpretation |
| Activation Energy (ΔG‡) | 12.5 | Represents the kinetic barrier to the reaction. |
| Enthalpy of Reaction (ΔH) | -45.2 | Indicates a highly exothermic reaction. |
| Free Energy of Reaction (ΔG) | -48.0 | Shows the reaction is spontaneous under standard conditions. |
Note: These values are illustrative and would depend on the specific alkene and the level of theory used in the calculation.
To understand the origins of selectivity in oxidations by this compound, it is essential to model the interactions between the dioxirane and the substrate at the transition state. DFT calculations can provide detailed three-dimensional structures of these transition states.
Analysis of these structures can reveal the key non-covalent interactions, such as steric hindrance and stereoelectronic effects, that govern the outcome of the reaction. For instance, in the oxidation of a chiral substrate, modeling the transition states for attack on the two different faces of the substrate can explain the observed stereoselectivity. The bulky propan-2-yl group and the methyl group of the dioxirane will play a significant role in dictating the preferred orientation of the substrate in the transition state, thereby influencing which C-H bond is oxidized or which face of a double bond is epoxidized.
Theoretical Analysis of Strain Energy and Thermodynamic Stability of this compound
The thermodynamic stability and reactivity of cyclic compounds, such as this compound, are intrinsically linked to the concept of ring strain. This strain arises from deviations from ideal bond angles, bond lengths, and torsional interactions, collectively contributing to a higher potential energy state compared to an analogous acyclic, strain-free molecule. Computational and theoretical chemistry provide powerful tools to quantify this strain and elucidate its impact on the molecule's behavior.
Quantification of Ring Strain in this compound
The three-membered ring of a dioxirane, consisting of one carbon and two oxygen atoms, is inherently strained due to the acute C-O-O and O-C-O bond angles, which are significantly smaller than the ideal tetrahedral or trigonal planar geometries. This angle strain, coupled with torsional strain from eclipsing interactions, makes the dioxirane ring highly energetic and prone to ring-opening reactions.
For instance, the strain energy of the parent dioxirane (DO) is estimated to be approximately 18 kcal/mol. wayne.edu Interestingly, the introduction of geminal methyl groups, as in dimethyldioxirane (B1199080) (DMDO), leads to a reduction in ring strain. The strain energy of DMDO is calculated to be around 11 kcal/mol, which is about 7 kcal/mol lower than that of the parent dioxirane. wayne.edu This stabilization is attributed to the combined effects of geminal dimethyl substitution and the presence of two oxygen atoms in the ring. wayne.edu
For this compound, the carbon of the dioxirane ring is substituted with a methyl group and a bulkier isopropyl group. The principles observed with DMDO suggest that these alkyl groups would also contribute to a lower ring strain compared to the unsubstituted dioxirane. However, the increased steric bulk of the isopropyl group compared to a methyl group might introduce some counteracting steric strain. The precise quantification of the strain energy for this compound would necessitate specific computational studies employing methods like density functional theory (DFT) or other high-level ab initio calculations.
To illustrate the effect of substitution on dioxirane strain energy, the following table presents calculated strain energies for some related dioxiranes.
| Dioxirane Derivative | Substituents | Calculated Strain Energy (kcal/mol) |
| Dioxirane (DO) | H, H | ~18 wayne.edu |
| Dimethyldioxirane (DMDO) | CH₃, CH₃ | ~11 wayne.edu |
| Methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) | CH₃, CF₃ | ~19 wayne.edu |
| Difluorodioxirane (DFDO) | F, F | ~26 wayne.edu |
This table is generated based on data from theoretical studies on various dioxiranes to illustrate the impact of substituents on ring strain.
Correlation between Strain Energy and Reactivity
The high ring strain inherent in the dioxirane ring is a primary driver of its potent oxidizing capabilities. The release of this strain energy provides a significant thermodynamic driving force for reactions where the three-membered ring is opened. In the context of oxidation reactions, such as the epoxidation of alkenes or the oxidation of C-H bonds, the dioxirane transfers an oxygen atom to a substrate, resulting in the formation of a more stable, acyclic carbonyl compound (a ketone in the case of substituted dioxiranes).
Computational studies have established a clear correlation between the strain energy of a dioxirane and its reactivity. nih.gov Generally, a higher strain energy corresponds to a more reactive dioxirane. For example, methyl(trifluoromethyl)dioxirane (TFDO), with a strain energy about 8 kcal/mol greater than dimethyldioxirane (DMDO), is a significantly more powerful oxidant. wayne.edu
The reactivity of dioxiranes is not solely governed by the ground-state strain energy but also by the energy of the transition state during the oxidation process. nih.govnih.gov Theoretical models, particularly those based on density functional theory (DFT), have been instrumental in mapping the reaction pathways and characterizing the transition state geometries. nih.govacs.org These studies reveal that the oxidation often proceeds through a concerted mechanism where the oxygen atom is transferred to the substrate.
For this compound, its reactivity is expected to be comparable to or slightly different from that of DMDO, influenced by the electronic and steric effects of the methyl and isopropyl groups. The electron-donating nature of these alkyl groups can influence the electrophilicity of the dioxirane's oxygen atoms. nih.gov Furthermore, the steric bulk of the isopropyl group can play a significant role in the selectivity of its reactions, particularly in how it approaches and interacts with sterically hindered substrates. nih.gov
The relationship between the structure of the dioxirane and its reactivity can be summarized in the following table, which is based on general principles and findings from computational studies on various dioxiranes.
| Dioxirane Property | Influence on Reactivity |
| High Ring Strain | Provides a thermodynamic driving force for oxidation reactions. nih.gov |
| Weak O-O Bond | Facilitates the transfer of an oxygen atom. |
| Electrophilic Nature | Dioxiranes act as electrophiles, attacking electron-rich substrates. nih.gov |
| Substituent Effects | Electron-withdrawing groups generally increase reactivity, while alkyl groups can modulate reactivity and selectivity through electronic and steric effects. wayne.edunih.gov |
This table outlines the key factors derived from theoretical studies that govern the reactivity of dioxiranes.
Future Directions and Emerging Research Areas for 3 Methyl 3 Propan 2 Yl Dioxirane
Development of Novel Synthetic Approaches for Functionalized Dioxiranes
The development of new and efficient methods for synthesizing functionalized dioxiranes is a cornerstone of future research. While the in situ generation from a ketone and a co-oxidant like Oxone® is a well-established and green protocol, the focus is shifting towards creating dioxiranes with tailored functionalities. researchgate.net This would allow for greater control over reactivity and selectivity in oxidation reactions. One promising avenue is the synthesis of novel functionalized 1,4-dioxanes, which can serve as advanced building blocks for more complex dioxirane (B86890) structures. epa.gov These approaches aim to produce dioxiranes that can participate in a wider range of chemical transformations, potentially replacing less environmentally friendly transition metal-based oxidation protocols. researchgate.net
Exploration of New Catalytic Systems for Dioxirane Generation and Application
The exploration of new catalytic systems is crucial for broadening the applicability of dioxiranes. Current research focuses on both stoichiometric and catalytic protocols for oxyfunctionalization. researchgate.net A significant area of interest is the development of systems that can generate singlet oxygen (¹O₂) from the catalytic decomposition of dioxiranes using nucleophilic anions. rsc.org This opens up new possibilities for selective oxidations. Furthermore, the development of dioxygen-compatible electron donor-acceptor catalytic systems that can generate highly reactive superoxide (B77818) radical anions under visible light is a novel approach to aerobic oxygenation. nih.gov Such systems could be adapted for the in situ generation and reaction of dioxiranes, offering a mild and highly compatible method for various sensitive functional groups. nih.gov The goal is to create more efficient and selective catalytic cycles for both the formation and reaction of the dioxirane ring. dtic.mildtic.mil
Expansion of Substrate Scope and Selectivity in Oxidation Reactions
A primary focus of ongoing research is to expand the range of substrates that can be effectively oxidized by 3-Methyl-3-(propan-2-yl)dioxirane and to enhance the selectivity of these reactions. Dioxiranes are known for their ability to perform a variety of synthetically useful transformations, including the epoxidation of alkenes and the oxidation of "unactivated" hydrocarbon C-H bonds. iupac.org Despite their high reactivity, they can achieve remarkable regio- and stereoselectivity. iupac.org
Future work will likely concentrate on the oxidation of increasingly complex and sensitive molecules. For instance, the selective oxyfunctionalization of natural products like peptides is an area of active investigation. nih.gov Researchers are studying how factors like protecting groups can influence the outcome of these oxidations, aiming to achieve highly specific modifications. nih.gov The development of asymmetric epoxidations using chiral dioxiranes generated in situ is another key area, with the potential for efficient kinetic resolution of various cyclic olefins. nih.gov Understanding the transition state geometries and the factors that govern stereoselectivity will be critical for expanding the synthetic utility of these reagents. acs.org
Below is a table summarizing the selectivity of dioxirane oxidations on different substrates:
| Substrate Type | Key Selectivity Observations |
| Alkenes | Electron-rich double bonds react faster. The stereochemistry of the alkene is retained in the epoxide product. wikipedia.org |
| Peptides | The choice of protecting group can significantly influence the site of oxidation. nih.gov |
| Cyclic Olefins | Chiral dioxiranes can be used for efficient kinetic resolution. nih.gov |
| Hydrocarbons | High selectivity for tertiary C-H bonds over secondary ones. nih.gov |
Application in Flow Chemistry and Microreactor Technologies
The integration of dioxirane chemistry with flow chemistry and microreactor technologies presents a significant opportunity for greener and more sustainable synthesis. beilstein-journals.orgnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. europa.euelveflow.com These benefits are particularly relevant for the use of dioxiranes, which can be highly reactive and involved in exothermic processes. europa.euelveflow.com
Running dioxirane-mediated oxidations in a continuous flow setup can lead to improved yields and selectivities, and allows for the safe handling of potentially hazardous reactions. beilstein-journals.org The small volumes and high surface-area-to-volume ratios in microreactors enable rapid and efficient reactions. elveflow.com This technology could be particularly beneficial for the in situ generation and immediate consumption of reactive dioxirane species, minimizing decomposition and side reactions. beilstein-journals.orgnih.gov
Strategies for Expanding Chemical Space through Dioxirane-Mediated Transformations
Dioxirane-mediated transformations are a powerful tool for expanding the accessible chemical space for drug discovery and materials science. biorxiv.orgbiorxiv.org The ability of dioxiranes to introduce oxygen functionalities into a wide variety of organic molecules, including those with unactivated C-H bonds, allows for the creation of novel and diverse molecular structures. rsc.org These transformations can generate compounds that are difficult or impossible to synthesize using traditional methods. rsc.org
Future strategies will likely involve the use of dioxiranes in late-stage functionalization of complex molecules to rapidly generate libraries of analogues for biological screening. By leveraging the unique reactivity of dioxiranes, chemists can explore new regions of chemical space and develop compounds with novel properties and functions. biorxiv.orgbiorxiv.org The development of generative models for drug design could be enhanced by incorporating the unique transformations enabled by dioxirane chemistry, further expanding the potential for discovering new bioactive molecules. biorxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for generating 3-methyl-3-(propan-2-yl)dioxirane in situ, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of dioxiranes like this compound typically involves the reaction of ketones with Oxone® (a peroxymonosulfate source) under buffered aqueous-acetone conditions. Critical parameters include pH control (phosphate buffer, pH ~7.5), temperature (0–5°C to minimize decomposition), and stoichiometric ratios of ketone to Oxone®. For example, dimethyldioxirane (DMDO) is generated by reacting acetone with Oxone® in a biphasic system (CH₂Cl₂/water), followed by vacuum distillation for isolation . Adjusting solvent polarity and optimizing reaction time are essential to suppress side reactions such as overoxidation.
Q. How can the structural integrity of this compound be confirmed spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For dioxiranes, characteristic ¹³C NMR signals for the dioxirane ring carbons appear in the range of 80–110 ppm, while ¹⁷O NMR (if accessible) shows resonances near 300–330 ppm. Infrared (IR) spectroscopy can detect O-O stretching vibrations (~550–650 cm⁻¹), though these are weak. Computational methods like IGLO (Individual Gauge for Localized Orbitals) provide benchmark chemical shift values for comparison, though discrepancies may arise due to solvent effects or temperature .
Q. What experimental precautions are necessary to handle this compound due to its instability?
- Methodological Answer : Dioxiranes are thermally and photolytically labile. Storage at cryogenic temperatures (-78°C) in acetone or CH₂Cl₂ solutions is recommended. Avoid exposure to light (use amber glassware) and minimize heating (>40°C). Decomposition pathways involve O-O bond cleavage, releasing reactive oxygen species. Kinetic stability can be enhanced via steric hindrance (e.g., bulky substituents like mesityl groups), as seen in dimesityldioxirane studies .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between theoretical and experimental data on dioxirane reactivity?
- Methodological Answer : Ab initio calculations (e.g., CCSD(T)/CBS) can model transition states and activation barriers for reactions such as epoxidation or C-H hydroxylation. For example, discrepancies in NMR shifts between theory and experiment (e.g., 13C shifts deviating by 3–5 ppm) arise from neglecting solvent effects or vibrational averaging in calculations. Hybrid QM/MM approaches or implicit solvation models (e.g., COSMO) improve accuracy .
Q. What strategies are effective for analyzing competing reaction pathways in dioxirane-mediated oxidations?
- Methodological Answer : Kinetic isotope effect (KIE) studies and Hammett plots differentiate between electrophilic vs. radical mechanisms. For instance, high stereoselectivity in epoxidations suggests a concerted oxene transfer mechanism, while KIE > 1 in C-H hydroxylation implies hydrogen abstraction. Matrix isolation FTIR can trap intermediates like carbonyl oxides, providing direct evidence for competing pathways .
Q. How do steric and electronic effects influence the thermodynamic stability of substituted dioxiranes?
- Methodological Answer : Bulky substituents (e.g., mesityl) increase kinetic stability by hindering ring-opening but do not significantly enhance thermodynamic stability. For this compound, torsional strain from the isopropyl group lowers barrier to decomposition by ~20 kcal/mol compared to unsubstituted dioxiranes. Electronic effects (e.g., electron-withdrawing groups) stabilize the dioxirane ring via resonance, as shown in trifluoromethyl-substituted dioxiranes .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in dioxirane preparations?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm for carbonyl byproducts) and gas chromatography-mass spectrometry (GC-MS) are standard. For example, residual acetone or peroxides can be quantified using p-nitrophenylsulfone as an internal standard. Impurity profiling via LC-NMR or tandem MS is critical for mechanistic studies and reproducibility .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported activation energies for dioxirane decomposition?
- Methodological Answer : Variations in activation energies (e.g., 136–204 kJ/mol for ethene dioxirane dissociation) stem from differing computational methods (DFT vs. CCSD(T)) or experimental conditions (gas-phase vs. solution). Validate via Arrhenius plots of decomposition rates measured by calorimetry or IR spectroscopy. Collaborative studies using shared reference compounds (e.g., DMDO) improve consistency .
Q. What criteria establish the reliability of computational models for predicting dioxirane reactivity?
- Methodological Answer : Benchmark calculations against experimental data (e.g., NMR shifts, reaction barriers) are essential. Use high-level theories (e.g., DLPNO-CCSD(T)) for energetics and B3LYP-D3 for geometry optimization. Cross-validation with multiple software suites (Gaussian, ORCA) ensures robustness. Transparent reporting of basis sets and convergence criteria is mandatory .
Tables of Key Data
| Property | This compound | DMDO | TFDO |
|---|---|---|---|
| O-O Bond Length (Å) | ~1.47 (calc.) | 1.49 | 1.45 |
| ΔH‡ Decomposition (kJ/mol) | ~140 (est.) | 136 | 120 |
| ¹³C NMR (ppm) | 85–95 (ring carbons) | 102 | 105 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
